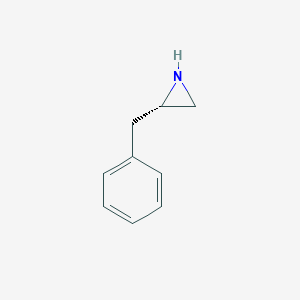

(s)-2-Benzylaziridine

概要

説明

ルバゾドン塩酸塩は、開発コード名YM-992およびYM-35995としても知られており、実験的な抗うつ薬です。これは、1990年代後半から2000年代初頭にかけて、主要なうつ病や強迫性障害の治療のために、山之内製薬株式会社によって開発されました。 しかし、市販されることはありませんでした .

準備方法

ルバゾドン塩酸塩の合成には、いくつかのステップが含まれます。主要な中間体は、(2S)-2-[(7-フルオロ-2,3-ジヒドロ-1H-インデン-4-イル)オキシメチル]モルホリンです。 調製プロセスには、塩基性条件下での7-フルオロインダン-4-オールと(2S)-2-(クロロメチル)モルホリンの反応が含まれ、目的の生成物が生成されます

化学反応の分析

ルバゾドン塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ルバゾドン塩酸塩は、主に主要なうつ病や強迫性障害の治療における潜在的な用途について研究されてきました。それはセロトニン再取り込み阻害薬および5-HT2A受容体拮抗薬として作用するため、セロトニン拮抗薬および再取り込み阻害薬(SARI)になります。 この二重作用は、その抗うつ作用に貢献すると考えられています . 研究では、セロトニンとノルエピネフリンの放出への影響も調べられており、これはその抗うつ作用を強化する可能性があります .

科学的研究の応用

Lubazodone hydrochloride has been primarily studied for its potential use in treating major depressive disorder and obsessive-compulsive disorder. It acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI). This dual action is believed to contribute to its antidepressant effects . Research has also explored its effects on serotonin and norepinephrine release, which may enhance its antidepressant properties .

作用機序

ルバゾドン塩酸塩は、セロトニンの再取り込みを阻害し、5-HT2A受容体を拮抗することによって作用します。 この二重のメカニズムにより、シナプス間隙のセロトニンの利用可能性が高まり、セロトニン受容体の活性が調節されます。これは、うつ病や不安の症状を軽減すると考えられています . 関与する分子標的には、セロトニントランスポーター(SERT)と5-HT2A受容体があります .

類似化合物との比較

ルバゾドン塩酸塩は、トラゾドンやネファゾドンと構造的に関連しています。これらの化合物と比較して、ルバゾドン塩酸塩は、より強力なセロトニン再取り込み阻害薬であり、より弱い5-HT2A受容体拮抗薬です。 セロトニン拮抗薬および再取り込み阻害薬としての作用のバランスは、同等の化合物の中でユニークです . 類似の化合物には以下が含まれます。

トラゾドン: 主にセロトニン拮抗薬および再取り込み阻害薬です。

ネファゾドン: トラゾドンに似ていますが、副作用プロファイルが異なります。

ビラゾドン: セロトニン再取り込み阻害薬および5-HT1A受容体部分アゴニストです。

ルバゾドン塩酸塩のセロトニン再取り込み阻害と5-HT2A受容体拮抗のユニークなバランスは、これらの類似化合物とは異なります .

生物活性

(S)-2-Benzylaziridine is a chiral aziridine derivative characterized by its three-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections provide a comprehensive overview of the biological activity of this compound, including its synthesis, reactivity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 135.19 g/mol. The aziridine ring introduces significant angle strain, which enhances its reactivity. The presence of the benzyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps, including:

- Formation of the Aziridine Ring : The aziridine ring can be synthesized through various methods, such as nucleophilic ring-opening reactions.

- Chiral Resolution : Enantiomeric purity is often achieved through chiral chromatography or enzymatic methods.

The following table summarizes some synthetic routes and yields associated with this compound:

| Method | Yield (%) | Notes |

|---|---|---|

| Nucleophilic ring-opening | 50-70% | Highly regio- and stereoselective reactions |

| Chiral chromatography | >90% | Effective for achieving enantiomeric purity |

| Enzymatic resolution | Variable | Dependent on enzyme specificity |

Antimicrobial Properties

Research indicates that aziridines, including this compound, may exhibit antimicrobial activity. A study on similar aziridines found that modifications to the aziridine structure can significantly enhance antibacterial properties against various pathogens, including Staphylococcus aureus and Streptococcus faecalis . The mechanism often involves the interaction of the aziridine ring with nucleophilic sites in microbial DNA, leading to cell death through alkylation reactions.

Case Studies

- Enantioselective Reactions : A study demonstrated that this compound could be utilized in enantioselective reactions, leading to the formation of valuable chiral intermediates for drug synthesis . The ability to control stereochemistry is crucial for developing therapeutics with desired biological activities.

- Biocatalytic Applications : Recent advancements in biocatalysis have shown that engineered enzymes can facilitate the transformation of aziridines into more complex structures with enhanced biological activity . This approach highlights the potential of this compound as a substrate for biocatalytic processes.

特性

IUPAC Name |

(2S)-2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453723 | |

| Record name | (s)-2-benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73058-30-7 | |

| Record name | (s)-2-benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。